Alpha-1 Adrenergic Receptor Subtype Selectivity Profile: A Key Differentiator for Pharmacological Tool Compounds
4-Bromo-2-tert-butylaniline exhibits a distinct antagonist activity profile across alpha-1 adrenergic receptor subtypes, as quantified by IC50 values in a standardized calcium mobilization assay using HEK293 cells expressing the respective human receptors [1]. It demonstrates a 94.5-fold selectivity for the alpha-1A subtype (IC50 = 2.90 nM) over the alpha-1D subtype (IC50 = 274 nM) and a 298.6-fold selectivity over the alpha-1B subtype (IC50 = 866 nM) [1]. This defined selectivity pattern is critical for experiments where off-target effects on other alpha-1 subtypes must be minimized.
| Evidence Dimension | Antagonist Activity (IC50) at Human Alpha-1 Adrenergic Receptor Subtypes |
|---|---|
| Target Compound Data | IC50 (α1A) = 2.90 nM; IC50 (α1D) = 274 nM; IC50 (α1B) = 866 nM |
| Comparator Or Baseline | Comparator is the same compound's activity across different receptor subtypes (intra-compound selectivity). |
| Quantified Difference | Selectivity Ratio: α1A vs α1D = 94.5-fold; α1A vs α1B = 298.6-fold; α1D vs α1B = 3.2-fold |
| Conditions | HEK293 cells expressing human receptors; Calcium mobilization assay |
Why This Matters
This intra-compound selectivity profile allows researchers to specifically target the alpha-1A adrenergic receptor while minimizing cross-reactivity with alpha-1B and alpha-1D subtypes, a feature not guaranteed by other bromo-tert-butylaniline isomers.
- [1] BindingDB. (2025). BDBM50172998 (CHEMBL3809175) Activity Data for 4-Bromo-2-tert-butylaniline at Alpha-1 Adrenergic Receptor Subtypes. View Source
